

# Application Notes and Protocols for TD-802 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: TD-802

Cat. No.: B11935783

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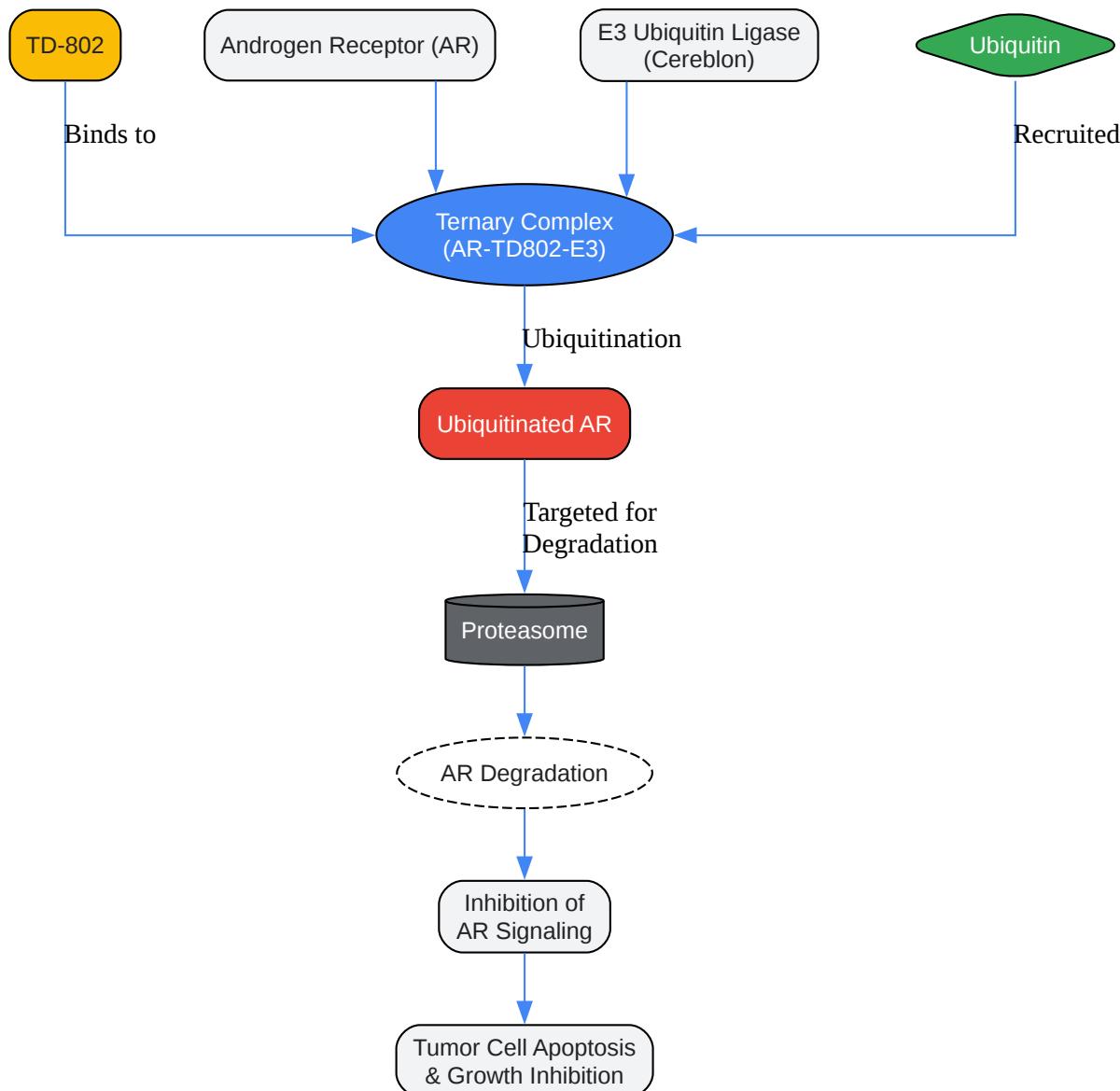
### Introduction

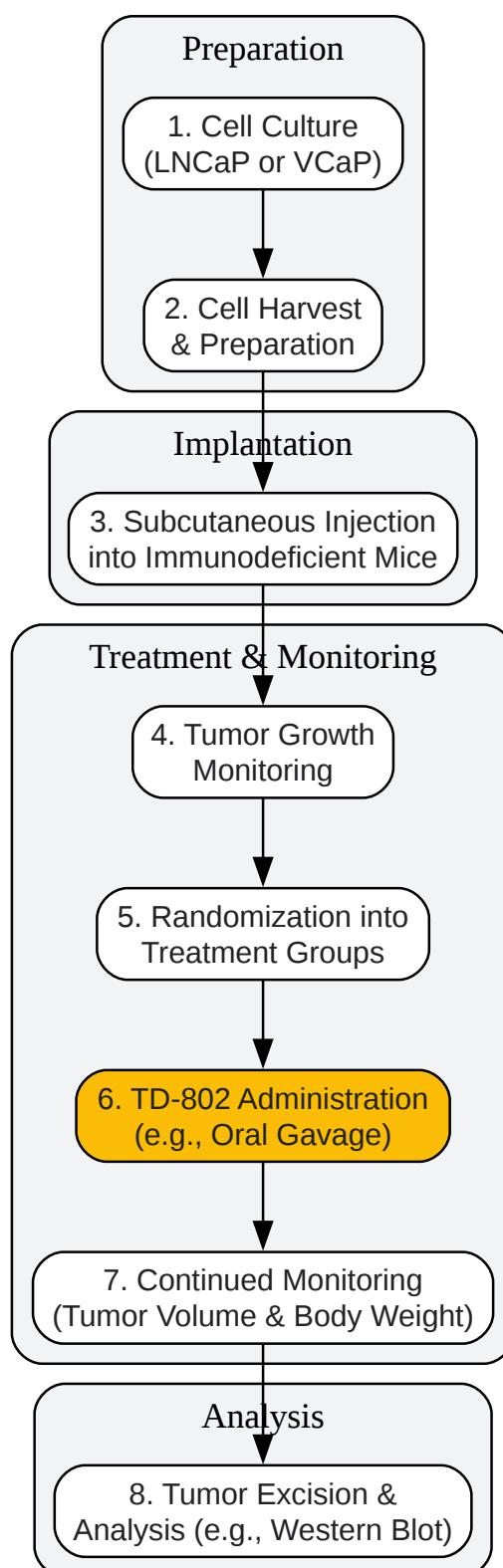
**TD-802** is a potent and selective Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule that induces the degradation of the AR protein through the ubiquitin-proteasome system. By simultaneously binding to the AR and an E3 ubiquitin ligase, **TD-802** facilitates the ubiquitination and subsequent degradation of the AR, offering a promising therapeutic strategy for androgen-dependent pathologies, particularly metastatic castration-resistant prostate cancer (mCRPC). Preclinical studies have demonstrated that **TD-802** exhibits significant antitumor efficacy in in-vivo models.

### Mechanism of Action

**TD-802** operates by hijacking the cell's natural protein disposal machinery. One end of the molecule binds to the Androgen Receptor, while the other end recruits a component of the E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. The degradation of the AR disrupts downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells.

### Signaling Pathway of **TD-802**



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